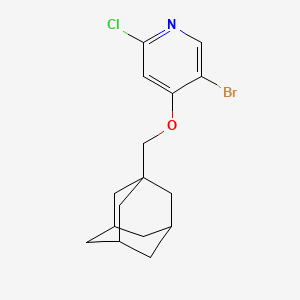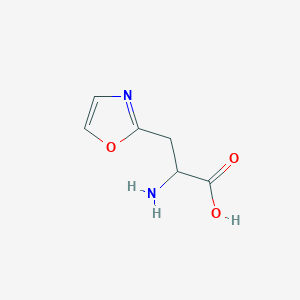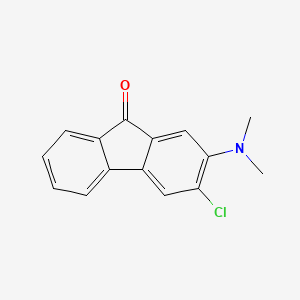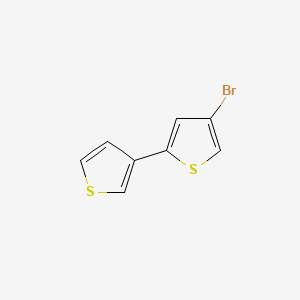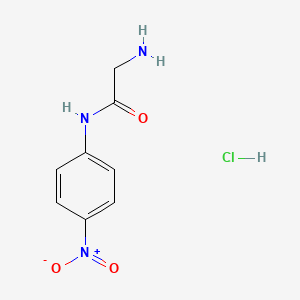![molecular formula C40H66N10O8 B13144055 (2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)
(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide” is a complex organic molecule characterized by multiple functional groups, including amino, benzyl, cyclohexyl, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during the synthesis.
Coupling Reactions: Employing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for peptide bond formation.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process may also include large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide: Similar in structure but may have different functional groups or stereochemistry.
This compound: Another similar compound with slight variations in the side chains.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C40H66N10O8 |
|---|---|
Molecular Weight |
815.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide |
InChI |
InChI=1S/C40H66N10O8/c1-21(2)30(39(58)50-27(38(46)57)15-16-29(41)53)34(45)37(56)26(20-51)33(44)35(54)24(14-9-17-49-40(47)48)32(43)36(55)25(18-22-10-5-3-6-11-22)31(42)28(52)19-23-12-7-4-8-13-23/h3,5-6,10-11,21,23-27,30-34,51H,4,7-9,12-20,42-45H2,1-2H3,(H2,41,53)(H2,46,57)(H,50,58)(H4,47,48,49)/t24-,25-,26+,27-,30-,31?,32?,33?,34?/m0/s1 |
InChI Key |
MZMHYXKOCBCRIX-YSKAIZEHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(C(=O)[C@H](CO)C(C(=O)[C@@H](CCCN=C(N)N)C(C(=O)[C@@H](CC1=CC=CC=C1)C(C(=O)CC2CCCCC2)N)N)N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N |
Canonical SMILES |
CC(C)C(C(C(=O)C(CO)C(C(=O)C(CCCN=C(N)N)C(C(=O)C(CC1=CC=CC=C1)C(C(=O)CC2CCCCC2)N)N)N)N)C(=O)NC(CCC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
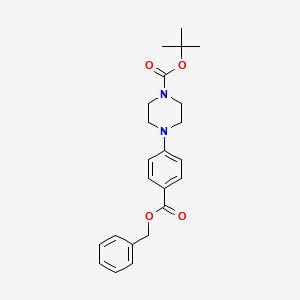
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
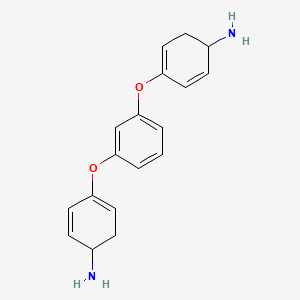
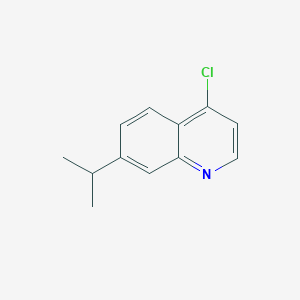

![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)
